1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol It is characterized by a cyclopropyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the reaction of cyclopropyl hydrazine with an appropriate ketone or aldehyde to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethanamine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.
1-(1-cyclopropyl-1H-pyrazol-4-yl)methanamine: This compound has a methanamine group instead of an ethanamine group.
The uniqueness of this compound lies in its specific structural features, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(1-cyclopropylpyrazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(9)7-4-10-11(5-7)8-2-3-8/h4-6,8H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INANGUPQKQXTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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